CID 140298430

Description

Significance of Azo Dyes as Environmental Pollutants

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are extensively used across various industries, including textiles, paper, leather, plastics, and food, owing to their vibrant colors, high intensity, and colorfastness ijrrjournal.comresearchgate.netijrar.orgsustainability-directory.comigem.org. However, their widespread use and improper disposal practices contribute significantly to environmental pollution.

A major concern with azo dyes, including Direct Red 81, is their persistence and recalcitrance to degradation in natural aquatic environments ijrrjournal.comsustainability-directory.comniscpr.res.inmdpi.comchalcogen.ro. Their complex chemical structures and synthetic nature make them resistant to conventional wastewater treatment processes and natural biodegradation under ambient conditions ijrrjournal.comijrar.orgsustainability-directory.comniscpr.res.inresearchgate.net. Consequently, these dyes remain in water bodies for extended periods, contributing to long-lasting adverse effects ijrrjournal.comijrar.orgsustainability-directory.comniscpr.res.in. They can bind to suspended organic matter and adhere to sediments or sludge, further increasing their environmental persistence ijrrjournal.com.

Azo dye contamination poses severe ecological and human health implications. Even at low concentrations, these dyes can cause harmful effects on ecosystems ijrrjournal.comijrar.org. Their presence in water bodies reduces sunlight transmittance, thereby inhibiting photosynthesis in aquatic plants and algae, which leads to oxygen deficiency and disrupts the biological cycles and food chains of aquatic biota ijrrjournal.comijrar.orgsustainability-directory.comigem.orgmdpi.com. This can result in toxicity to aquatic organisms such as fish, algae, and bacteria, potentially leading to biodiversity loss and ecosystem instability ijrrjournal.comresearchgate.netigem.orgniscpr.res.inmdpi.comrewe-group.com.

From a human health perspective, azo dyes are a subject of significant concern due to their potential toxicity, mutagenicity, and carcinogenicity ijrrjournal.comresearchgate.netijrar.orgsustainability-directory.comigem.orgniscpr.res.inrewe-group.comnih.govtandfonline.com. The primary threat often arises from the reductive cleavage of their central azo bonds, which can produce hazardous aromatic amines ijrrjournal.comresearchgate.netijrar.orgsustainability-directory.comigem.orgrewe-group.comnih.govtandfonline.comeuropa.eu. These aromatic amines are classified as significant carcinogenic compounds and can induce various human and animal tumors ijrrjournal.comresearchgate.netijrar.orgsustainability-directory.comigem.orgrewe-group.comnih.govtandfonline.comeuropa.eu. Exposure to these compounds can occur through contaminated drinking water, bioaccumulation in the food chain (e.g., fish), or even dermal contact with dyed textiles that release these amines sustainability-directory.comigem.orgrewe-group.comqima.com. Regulatory bodies in various countries, including the EU and the US, have imposed bans or restrictions on certain azo dyes that can cleave into these carcinogenic aromatic amines rewe-group.comqima.com.

Overview of Direct Red 81 as a Model Azo Dye in Research

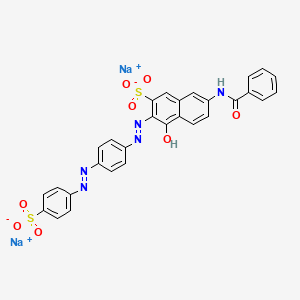

Direct Red 81 (DR81), also known by its CAS number 2610-11-9, is a diazo dye, characterized by two azo groups (-N=N-) within its molecular structure nbinno.comaucegypt.edu. Its chemical name is disodium (B8443419) 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate nbinno.comnih.govsigmaaldrich.com. The dye's molecular formula is C29H19N5Na2O8S2, with a molecular weight of 675.6 g/mol nbinno.comnih.govsigmaaldrich.comsigmaaldrich.commedchemexpress.com.

Direct Red 81 is highly water-soluble, a critical attribute for its industrial applications, largely due to the presence of sulfonic acid groups and sodium ions in its structure, which enhance its solubility and stability in aqueous solutions nbinno.comaucegypt.eduontosight.ai. It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, flax, viscose rayon, acetate, and jute, as well as in the leather and paper industries nbinno.comontosight.ai.

Due to its recalcitrant nature and prevalent use, Direct Red 81 is frequently employed as a model azo dye in research studies focusing on environmental pollution and the development of effective degradation and detoxification methods ijrrjournal.comsustainability-directory.comnih.govtandfonline.comaucegypt.edu. Its representative characteristics make it an ideal candidate for investigating the behavior and treatment of a broader range of complex azo dye pollutants.

Table 1: Key Chemical Properties of Direct Red 81

| Property | Value | Source |

| Molecular Formula | C29H19N5Na2O8S2 | nbinno.comnih.govsigmaaldrich.comsigmaaldrich.commedchemexpress.com |

| Molecular Weight | 675.6 g/mol | nbinno.comnih.govsigmaaldrich.comsigmaaldrich.commedchemexpress.com |

| CAS Number | 2610-11-9 | nbinno.comnih.govsigmaaldrich.comsigmaaldrich.commedchemexpress.com |

| Melting Point | 240 °C (decomposition) | nbinno.comsigmaaldrich.com |

| Water Solubility | High (e.g., 40 g/L at 60°C) | nbinno.commedchemexpress.comworlddyevariety.com |

| Color | Red | nbinno.comworlddyevariety.com |

Historical and Current Research Perspectives on Direct Red 81 Mitigation

The environmental persistence and toxicity of azo dyes have driven extensive research into effective mitigation strategies. Historically, various physical and chemical methods were employed, but these often presented drawbacks such as high costs, harsh reaction conditions, or the generation of secondary pollutants like toxic sludge ijrrjournal.comniscpr.res.inmdpi.com. This has led to an evolution in treatment methodologies, with a growing emphasis on more sustainable and efficient approaches.

The treatment of textile wastewater containing dyes like Direct Red 81 has evolved from conventional methods to more advanced and integrated approaches.

Biological Treatment Methods: Biological approaches offer advantages such as lower cost, environmental friendliness, and reduced sludge production compared to physical and chemical methods ijrrjournal.comniscpr.res.inaucegypt.eduijcmas.com. Microorganisms, including various strains of bacteria (e.g., Pseudomonas strains), fungi (e.g., Aspergillus niger, Penicillium spp.), and yeasts (e.g., Meyerozyma guilliermondii, Naganishia diffluens), have been identified and studied for their ability to decolorize, transform, and even mineralize azo dyes, including Direct Red 81 niscpr.res.inaucegypt.eduijcmas.combiosynth.commlsu.ac.inresearchgate.net. Mixed bacterial cultures have often demonstrated higher efficiency in dye degradation aucegypt.edu. Biosorption, utilizing various biosorbent materials, has also emerged as a promising biological technology for dye removal ijcmas.com. Research has shown that certain mixed bacterial cultures can achieve significant decolorization (e80%) of Direct Red 81 within 8 hours in minimal salt medium and real wastewater, with the resulting metabolites being non-toxic aucegypt.edu.

Advanced Oxidation Processes (AOPs): AOPs are a class of highly efficient treatment technologies that generate potent reactive oxygen species, primarily hydroxyl radicals (·OH) or sulfate (B86663) radicals (SO4•-), which can effectively degrade recalcitrant organic pollutants like Direct Red 81 mdpi.combio-conferences.orgbrieflands.comnih.gov. These processes are favored over biological and physical methods for hazardous organic compounds due to their high degradation capacity and minimal secondary pollutant formation mdpi.combio-conferences.orgresearchgate.net.

Several AOPs have been specifically investigated for the degradation of Direct Red 81:

Sono-Fenton Oxidation: This method has demonstrated high efficiency in the decolorization and mineralization of Direct Red 81. Under optimal conditions (pH 3, 120 kHz ultrasonic frequency, specific Fe2+ and H2O2 concentrations), 99% decolorization efficiency and 66.7% mineralization of Direct Red 81 were achieved within 75 minutes bio-conferences.org.

Photo-Fenton Process: In studies utilizing the photo-Fenton process (involving H2O2, Fe(II), and UV radiation), a significant removal efficiency of 98.2% for Direct Red 81 was observed within 120 minutes brieflands.com.

FeS-activated Persulfate Process: As a burgeoning AOP, the heterogeneous activation of persulfate (PS) using FeS has shown promise for Direct Red 81 decontamination. Approximately 95% of 0.03 mM Direct Red 81 was removed within 60 minutes using specific FeS and PS doses nih.gov. This process is attributed to the generation of highly reactive sulfate radicals (SO4•-) and hydroxyl radicals (·OH) nih.gov.

Ozonation: Ozonation has also been studied for the degradation of Direct Red 81, demonstrating its effectiveness in breaking down the dye mdpi.com.

Hybrid and Other Methods: Combinations of chemical and biological processes are considered promising for treating recalcitrant wastewater mlsu.ac.in. Electrocoagulation/flotation processes using aluminum electrodes have also been explored for Direct Red 81 removal, focusing on optimizing parameters like current density and inlet flow rate to enhance dye, COD, and suspended solids removal researchgate.net.

Table 2: Performance of Selected Treatment Methodologies for Direct Red 81

| Treatment Method | Key Parameter/Condition | Decolorization/Removal Efficiency | Time | Source |

| Sono-Fenton Oxidation | Optimal pH 3, 120 kHz, Fe2+/H2O2 | 99% Decolorization, 66.7% Mineralization | 75 minutes | bio-conferences.org |

| Photo-Fenton Process | H2O2, Fe(II), UV radiation | 98.2% Removal | 120 minutes | brieflands.com |

| FeS-activated Persulfate | 1.5 × 10⁻³ M FeS and PS doses | ~95% Removal | 60 minutes | nih.gov |

| Mixed Bacterial Cultures | 40 mg/L dye, 0.1% yeast extract | ≥80% Decolorization | 8 hours | aucegypt.edu |

Structure

2D Structure

Properties

CAS No. |

2610-11-9 |

|---|---|

Molecular Formula |

C29H21N5NaO8S2 |

Molecular Weight |

654.6 g/mol |

IUPAC Name |

disodium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C29H21N5O8S2.Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42); |

InChI Key |

UEKBKVUCZJSDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

83221-50-5 2610-11-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

83221-50-5 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Solaminrot 4B; Airedale Red KD; Direct Red 81; Fastusol Red 4BA-CF; C.I. 28160; Solar Red B; Pryamoi krasnyi svetoprochnyi 2S; Chrome Leather Red 5B; |

Origin of Product |

United States |

Advanced Degradation Methodologies for Direct Red 81

Biological Remediation Strategies

Biological remediation has emerged as a cost-effective and environmentally sound approach for treating textile effluents containing recalcitrant dyes like Direct Red 81. This strategy utilizes the metabolic potential of microorganisms to decolorize and degrade the dye molecules, transforming them into less harmful or non-toxic compounds.

Microbial Decolorization and Biodegradation

The core of biological remediation lies in the ability of certain microbes to break down the complex aromatic structure of azo dyes. This process, known as biodegradation, often begins with decolorization, where the azo bonds (–N=N–) responsible for the dye's color are cleaved. This initial step is typically carried out by enzymes such as azoreductases under specific environmental conditions.

Various bacterial species have been identified and optimized for their ability to degrade Direct Red 81. These bacteria are often isolated from environments previously contaminated with textile dyes, as they have naturally adapted to utilize these compounds. Research focuses on characterizing these strains and optimizing environmental and nutritional parameters to enhance their degradation efficiency.

An efficient bacterial strain, Bacillus sp. DMS2, was isolated from an environment with long-term pollution from textile dyes. nih.govfrontiersin.org This strain demonstrated a significant, inherent capability to completely degrade and detoxify the diazo dye Direct Red 81 under microaerophilic (low oxygen) conditions. nih.govfrontiersin.org

Researchers optimized various nutritional and environmental factors to maximize the dye's degradation. nih.gov Through statistical modeling, the maximum decolorization efficiency was achieved within 24 hours for a dye concentration of 100 mg/L. nih.govfrontiersin.org This was accomplished by supplementing the medium with specific nutrients at a controlled temperature and pH. nih.govfrontiersin.org The study also noted a significant induction of laccase and azoreductase enzymes, indicating their crucial role in the breakdown of Direct Red 81. nih.govfrontiersin.org Furthermore, Bacillus sp. DMS2 showed a remarkable tolerance to high salt concentrations, effectively decolorizing 97% of Direct Red 81 in the presence of up to 50 g/L of NaCl. nih.govfrontiersin.org When the initial dye concentration was increased to 1000 mg/L, the strain could still decolorize it within 24 hours. frontiersin.org

Table 1: Optimal Conditions for Direct Red 81 Decolorization by Bacillus sp. DMS2

| Parameter | Optimal Value | Decolorization Efficiency | Time |

|---|---|---|---|

| Initial Dye Concentration | 100 mg/L | ~98.62% | 24 hours |

| Glucose | 0.02% | ||

| MgSO₄ | 0.002% | ||

| Urea (B33335) | 0.5% | ||

| pH | 7.0 | ||

| Temperature | 30°C |

This table summarizes the optimized parameters for the decolorization of Direct Red 81 by Bacillus sp. DMS2 based on research findings. nih.gov

The genus Shewanella includes Gram-negative bacteria known for their diverse metabolic capabilities, making them effective in bioremediation. mdpi.com Two species, Shewanella putrefaciens and Shewanella oneidensis, have been tested for their ability to decolorize various azo dyes, including Direct Red 81, under saline conditions. medcraveonline.com These bacteria achieved complete decolorization at salt concentrations up to 6%. medcraveonline.com

In a separate study, Shewanella sp. strain IFN4, isolated from textile effluents, was identified as a highly efficient decolorizer. researchgate.netcabidigitallibrary.org While this strain was primarily tested with Reactive Black 5, its potential was also evaluated against a mixture of dyes that included Direct Red 81 and Acid Red 88. researchgate.netcabidigitallibrary.org The research focused on optimizing conditions for the fastest degradation of the dye mixture. The highest decolorization rate was observed at a slightly alkaline pH and a temperature of 35°C under static (non-shaking) incubation, which was found to be more effective than shaking cultures. researchgate.netcabidigitallibrary.org

Table 2: Optimal Conditions for Dye Mixture Decolorization by Shewanella sp. strain IFN4

| Parameter | Optimal Value |

|---|---|

| pH | 8.5 |

| Temperature | 35°C |

| Incubation | Static |

This table presents the optimized parameters for the decolorization of a dye mixture including Direct Red 81 by Shewanella sp. strain IFN4. researchgate.netcabidigitallibrary.org

Pseudomonas aeruginosa strain MZA 85 has been specifically studied for its ability to decolorize and detoxify Direct Red 81. actascientific.comactascientific.com Under optimized stationary conditions, this isolate achieved a 94.66% decolorization of the dye. actascientific.comactascientific.com

The optimization process revealed that the degradation was most effective at a neutral pH and a temperature of 28°C. actascientific.com The decolorization process was relatively rapid, with the maximum efficiency reached within 13 hours for an initial dye concentration of 50 mg/L. actascientific.com The degradation of the dye was confirmed through analysis using UV-Visible spectroscopy, which showed a shift in the maximum absorption wavelength, indicating the breakdown of the dye's structure. actascientific.com The strain demonstrated its effectiveness in a pH range of 5 to 8. actascientific.com

Table 3: Optimal Conditions for Direct Red 81 Decolorization by Pseudomonas aeruginosa MZA 85

| Parameter | Optimal Value | Decolorization Efficiency | Time |

|---|---|---|---|

| Initial Dye Concentration | 50 mg/L | 94.66% | 13 hours |

| pH | 7.0 | ||

| Temperature | 28°C |

This table outlines the optimal conditions and performance of Pseudomonas aeruginosa MZA 85 in the decolorization of Direct Red 81. actascientific.comactascientific.com

To address the harsh conditions of industrial wastewater, which is often characterized by high temperature, pH, and salinity, robust microbial consortia have been investigated. mdpi.com Researchers used an enrichment technique to screen for cost-effective bacterial cultures capable of degrading Direct Red 81. mdpi.com

Three mixed bacterial cultures were identified that achieved over 80% decolorization of 40 mg/L of the dye within just 8 hours, both in a minimal salt medium and in real wastewater. mdpi.com These cultures proved to be exceptionally resilient, tolerating temperatures up to 60°C, a pH of 10, and 5% salinity. mdpi.com Even when challenged with a high dye concentration of up to 600 mg/L in real wastewater, these mixed cultures maintained a decolorization rate of over 70% within 24 hours. mdpi.commdpi.com The primary enzyme responsible for this activity was identified as azoreductase, which remained stable across a wide range of pH and temperatures. mdpi.com

Table 4: Performance of Halotolerant, Alkali-Thermo-Tolerant Mixed Bacterial Cultures with Direct Red 81

| Parameter | Condition/Value | Decolorization Efficiency | Time |

|---|---|---|---|

| Dye Concentration | 40 mg/L | ≥80% | 8 hours |

| Dye Concentration | up to 600 mg/L | ≥70% | 24 hours |

| Temperature Tolerance | up to 60°C | ||

| pH Tolerance | up to 10 |

This table summarizes the robust performance of mixed bacterial cultures in decolorizing Direct Red 81 under various stress conditions. mdpi.com

Fungal Decolorization and Degradation: Species and Conditionsnih.gov

Fungi, particularly from the Ascomycota phylum, have been extensively studied for their ability to decolorize and degrade textile dyes. Their efficacy stems from the secretion of potent extracellular enzymes that can act on a wide range of pollutants. Several fungal genera have demonstrated the ability to remediate effluents containing Direct Red 81. ekb.egmedcraveonline.com

Species within the Aspergillus genus are well-documented for their dye degradation capabilities. ekb.egresearchgate.net Aspergillus niger has been identified as a particularly efficient fungus for the biodegradation of Direct Red 81. researchgate.net Studies indicate that the degradation process is influenced by several environmental factors. The optimal pH for decolorization by A. niger is acidic, specifically around pH 4.0, where it can achieve up to 96.69% color removal. researchgate.net Temperature also plays a crucial role, with studies showing maximal degradation activity at 35°C. researchgate.net Interestingly, static (non-agitated) culture conditions have been found to be more effective for the degradation of Direct Red 81 by A. niger compared to agitated conditions. researchgate.net The degradation is confirmed through FT-IR analysis, which shows the appearance of new bands corresponding to -NH and -OH groups, indicating the breakdown of the original dye molecule. researchgate.net Other species, such as Aspergillus flavus, have also been noted for their ability to degrade direct dyes over a broad pH range. researchgate.netcore.ac.uk

Table 1: Optimal Conditions for Direct Red 81 Decolorization by Aspergillus niger

| Parameter | Optimal Value | Decolorization Efficiency (%) | Source |

| pH | 4.0 | 96.69% | researchgate.net |

| Temperature | 35°C | Maximum activity | researchgate.net |

| Agitation | Static | More efficient than agitated | researchgate.net |

| Incubation Time | 4 days | High reduction % | researchgate.net |

The genus Penicillium is another group of fungi with demonstrated potential for treating dye-laden wastewater. medcraveonline.com Several species, including Penicillium canescens, Penicillium chrysosporium, and Penicillium simplicissimum, have been investigated for their decolorizing activity against various dyes. researchgate.netnih.gov For Direct Red 81, Penicillium spp. showed an 89.6% removal of color at an optimal pH of 4. researchgate.net Research on P. chrysosporium indicated a maximum decolorization of 87% for Direct Red 81 at a pH of 6 and a temperature of 30°C. nih.gov Unlike A. niger, shaking conditions were found to enhance the decolorization efficiency for P. chrysosporium, with rates between 73-88%. nih.gov The maximum degradation activity for Penicillium spp. in general has been observed at 35°C after four days of incubation. researchgate.netmedcraveonline.com

Table 2: Research Findings on Direct Red 81 Decolorization by Penicillium spp.

| Species | Optimal pH | Optimal Temperature (°C) | Agitation | Max. Decolorization (%) | Source |

| Penicillium spp. | 4.0 | 35 | Static | 89.6% | researchgate.net |

| P. chrysosporium | 6.0 | 30 | Shaking | 87.0% | nih.gov |

Trichoderma is a genus of soil fungi recognized for its biocontrol and bioremediation capabilities. medcraveonline.com Studies have confirmed the ability of Trichoderma sp. to degrade the azo dye Direct Red 81. ekb.egmedcraveonline.com In one study that screened thirteen different fungal isolates, a Trichoderma species was among those capable of breaking down the dye. ekb.eg The research identified the optimal conditions for the most potent isolate to achieve 95.48% decolorization of Direct Red 81. These conditions included a pH of 5.0, a temperature of 25°C, and incubation under shaking and dark conditions for six days with a dye concentration of 99.8 mg/L. ekb.eg The degradation resulted in significant reductions in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) by 79.94% and 77.76%, respectively. ekb.eg Other research has noted that Trichoderma viride can completely decolorize other direct dyes, such as Direct Violet-BL, within 12 days. core.ac.uk

Table 3: Optimal Decolorization Conditions for Direct Red 81 by Trichoderma sp.

| Parameter | Optimal Value | Incubation Period | Decolorization Efficiency (%) | Source |

| pH | 5.0 | 6 days | 95.48% | ekb.eg |

| Temperature | 25°C | 6 days | 95.48% | ekb.eg |

| Agitation | Shaking | 6 days | 95.48% | ekb.eg |

| Light Condition | Dark | 6 days | 95.48% | ekb.eg |

Yeast-Mediated Biodegradation: Strain Identification and Performanceuobaghdad.edu.iq

Yeasts represent another promising group of microorganisms for the bioremediation of dye-polluted effluents. Their ability to thrive in diverse and sometimes harsh industrial environments makes them suitable candidates for treating textile wastewater.

The yeast strain Meyerozyma guilliermondii has been identified as a potent agent for the biodegradation of Direct Red 81. In a screening of fifty yeast isolates from habitats near a textile factory, M. guilliermondii was one of the most active strains. It achieved a decolorization of 87.0% for a 0.01% solution of Direct Red 81. The optimal physical and nutritional conditions for this process were determined to be a temperature of 30°C and a pH of 5, with incubation for 48 hours in a shaken culture. Sucrose was found to be the best carbon source, while peptone was the most effective nitrogen source to support the biodegradation process. The degradation of the dye was confirmed by UV-visible spectra and IR analysis.

Table 4: Performance of Meyerozyma guilliermondii in Direct Red 81 Biodegradation

| Parameter | Optimal Condition | Decolorization Efficiency (%) | Source |

| Strain | Meyerozyma guilliermondii | 87.0% | |

| Temperature | 30°C | 87.0% | |

| pH | 5 | 87.0% | |

| Incubation Time | 48 hours | 87.0% | |

| Carbon Source | Sucrose | Best performance | |

| Nitrogen Source | Peptone | Best performance |

Alongside M. guilliermondii, Naganishia diffluens (formerly known as Cryptococcus diffluens) was also identified as a highly effective yeast for the decolorization of azo dyes. This strain was isolated from the same environment and characterized based on 28S ribosomal RNA sequencing. While the specific decolorization percentage for Direct Red 81 by N. diffluens alone was part of a broader study, it was highlighted as one of the two most active isolates. The study established that the optimal physical conditions for the biodecolorization process by these yeasts included incubation at 30°C for 48 hours with shaking. For N. diffluens, the optimal pH was found to be 7. The research also noted that while certain metal ions had a diverse effect on M. guilliermondii, there was a non-significant effect of Cu²⁺ and Fe²⁺ on the activity of N. diffluens.

Table 5: Identified Performance Characteristics of Naganishia diffluens in Azo Dye Biodegradation

| Parameter | Optimal Condition | Source |

| Strain Identification | Naganishia diffluens | |

| Optimal Temperature | 30°C | |

| Optimal pH | 7 | |

| Incubation Period | 48 hours | |

| Culture Condition | Shaken |

Enzymatic Mechanisms of Azo-Bond Cleavage in Direct Red 81 Biodegradation

The biological degradation of the diazo dye Direct Red 81 primarily hinges on the enzymatic cleavage of its azo bonds (–N=N–). This critical initial step, known as azoreduction, transforms the colored dye into smaller, often colorless, aromatic amines. frontiersin.orgnih.govmdpi.com While this process is central to decolorization, the subsequent degradation of these intermediate amines is crucial for complete detoxification. mdpi.com Various microorganisms employ a suite of oxidoreductive enzymes to achieve this, with azoreductases and laccases playing pivotal roles. frontiersin.orgmdpi.com

Role of Azoreductases

Azoreductases are the principal enzymes responsible for the initial breakdown of Direct Red 81. nih.govmdpi.com These enzymes catalyze the reductive cleavage of the azo linkages, a reaction that requires electron donors like NADH or NADPH. mdpi.comfrontiersin.org The process involves the transfer of electrons to the azo bond, leading to its reduction and the formation of corresponding aromatic amines. mdpi.com This enzymatic action is the primary mechanism behind the decolorization of the dye solution. nih.gov

The activity of azoreductases is a key factor in the efficiency of microbial degradation of Direct Red 81. For instance, studies on bacterial strains such as Bacillus sp. DMS2 and mixed bacterial cultures have demonstrated significant azoreductase activity during the decolorization of this dye. frontiersin.orgmdpi.com The enzyme's effectiveness can be influenced by environmental conditions, and it has been shown to be stable over a wide range of pH and temperatures, making it suitable for various industrial effluent conditions. nih.govnih.gov The molecular identification of azoreductase genes in these degrading microorganisms suggests the presence of multiple, and potentially novel, AzoR genes contributing to the degradation process. nih.gov

Role of Laccases

Laccases (EC 1.10.3.2) are multi-copper oxidases that also contribute to the degradation of Direct Red 81, often working in synergy with azoreductases. frontiersin.orgmdpi.com Unlike the reductive cleavage by azoreductases, laccases catalyze the oxidation of a broad range of phenolic compounds, including the aromatic amine intermediates produced from azoreduction. mdpi.comijplantenviro.com This oxidative step is crucial for the further breakdown of these potentially toxic amines into less harmful substances. frontiersin.org

In the degradation of Direct Red 81 by Bacillus sp. DMS2, an initial increase in azoreductase activity is followed by an increased activity of laccase. frontiersin.org This suggests a two-step process where azoreductases first decolorize the dye by cleaving the azo bonds, and then laccases neutralize the resulting toxic catalytic products. frontiersin.org While azoreductase is the main contributor to the initial decolorization, the synergistic action with laccase facilitates a more complete degradation of the dye molecule. frontiersin.orgmdpi.com Laccases achieve this by oxidizing the phenolic groups of the dye or its intermediates through a free radical mechanism, which can lead to the formation of phenolic compounds rather than toxic aromatic amines. ijplantenviro.com

Metabolic Pathways and Intermediate Compound Formation

The biodegradation of Direct Red 81 proceeds through specific metabolic pathways that involve the formation of various intermediate compounds. The initial step is the symmetric or asymmetric cleavage of the diazo bond by azoreductases. nih.govnih.gov This reductive cleavage breaks the –N=N– links, resulting in the formation of aromatic amines. frontiersin.orgnih.gov

Following the initial cleavage, further degradation of these aromatic amines is carried out by other enzymes, such as laccases and peroxidases. frontiersin.orgmdpi.com This subsequent oxidative degradation leads to the formation of smaller, less toxic metabolites. frontiersin.org For example, in the degradation of Direct Red 81 by Bacillus sp. DMS2, the synergistic effect of azoreductase and laccase resulted in the formation of intermediate compounds such as 4-Hydroxystyrene, 2-Napthaleneacetic acid-6-hydroxy, and N,N-Dimethylaniline N-oxide. frontiersin.org Similarly, analysis of degradation by mixed bacterial cultures also suggested two reductive pathways involving both symmetric and asymmetric azo-bond cleavage. nih.govnih.gov The identification of these intermediates through techniques like LC-MS and HPLC confirms the breakdown of the parent dye molecule into smaller fragments. frontiersin.orgactascientific.com Ultimately, these intermediates can be further mineralized into simpler molecules like CO2 and H2O. nih.gov

Optimization of Bioremediation Parameters for Direct Red 81

The efficiency of Direct Red 81 bioremediation by microorganisms is significantly influenced by various physical and chemical parameters. Optimizing these factors is crucial for enhancing the rate and extent of dye degradation and decolorization.

Influence of pH and Temperature on Microbial Activity

The pH of the medium and the incubation temperature are critical parameters that directly affect microbial growth and enzymatic activity involved in the degradation of Direct Red 81.

pH: Most bacterial cultures exhibit optimal dye decolorization activity at a neutral pH of around 7.0. researchgate.netnih.govactascientific.com However, some microorganisms have demonstrated resilience over a wider pH range. For example, Bacillus sp. DMS2 can maintain stable decolorization efficiency in both acidic and alkaline conditions, while certain mixed bacterial cultures have shown tolerance up to pH 10. frontiersin.orgtandfonline.com Studies with Pseudomonas aeruginosa strain MZA 85 and other bacterial isolates also identified an optimal pH of 7.0 and 8.0, respectively, for maximum decolorization. actascientific.comijcmas.com

Temperature: The optimal temperature for the biodegradation of Direct Red 81 typically falls within the mesophilic range. For instance, Bacillus sp. DMS2 achieved maximum decolorization efficiency at 30°C. frontiersin.orgnih.gov Similarly, a bacterial consortium showed the best performance at 37°C, and Pseudomonas aeruginosa strain ZJHG29 was most efficient at 36°C. researchgate.netijcmas.com Some robust mixed bacterial cultures have demonstrated the ability to tolerate temperatures up to 60°C. mdpi.comnih.gov Temperature significantly impacts enzyme activity, with rates generally increasing with temperature up to an optimum, beyond which denaturation can occur. medcraveonline.com

| Organism/Consortium | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus sp. DMS2 | 7.0 | 30 | frontiersin.orgnih.gov |

| Bacterial Consortium NBNJ6 | 7.0 | 37 | researchgate.net |

| Pseudomonas aeruginosa strain MZA 85 | 7.0 | 28 | actascientific.comactascientific.com |

| Bacterial Isolates (e.g., Pseudomonas aeruginosa strain ZJHG29) | 8.0 | 36 | ijcmas.com |

| Mixed Bacterial Cultures | Tolerant up to 10 | Tolerant up to 60 | mdpi.comtandfonline.com |

Effect of Nutrient Sources and Co-substrates

The presence of suitable nutrient sources, particularly carbon and nitrogen, as well as co-substrates, can significantly enhance the biodegradation of Direct Red 81.

Carbon Sources: The addition of an easily metabolizable carbon source often stimulates microbial growth and, consequently, dye degradation. Glucose has been shown to be an effective co-substrate for Bacillus sp. DMS2, with an optimal concentration of 0.02% leading to maximum decolorization. frontiersin.orgnih.gov Another study found that starch was the most effective carbon source for a bacterial consortium, with an optimal concentration of 0.6 g/L. researchgate.net

Nitrogen Sources: The type and concentration of the nitrogen source also play a crucial role. For the bacterial consortium NBNJ6, casein at a concentration of 0.9 g/L was found to be the optimal nitrogen source. researchgate.net Bacillus sp. DMS2 utilized urea at a concentration of 0.5% for efficient degradation. frontiersin.orgnih.gov

Other Nutrients and Co-substrates: The presence of certain inorganic salts can also influence the degradation process. For Bacillus sp. DMS2, MgSO4 at a concentration of 0.002% was identified as a critical component for enhancing decolorization. frontiersin.orgnih.gov The use of yeast extract as a co-substrate has also been shown to be effective in supporting the growth of dye-decolorizing bacteria. ijcmas.com Statistical optimization has demonstrated that a combination of these optimized nutritional parameters can significantly increase the dye decolorization capacity, in some cases nearly twofold, and reduce the time required for biodegradation. frontiersin.orgnih.gov

| Organism/Consortium | Optimal Carbon Source (Concentration) | Optimal Nitrogen Source (Concentration) | Other Supplements (Concentration) | Reference |

| Bacillus sp. DMS2 | Glucose (0.02%) | Urea (0.5%) | MgSO4 (0.002%) | frontiersin.orgnih.gov |

| Bacterial Consortium NBNJ6 | Starch (0.6 g/L) | Casein (0.9 g/L) | - | researchgate.net |

| Bacterial Isolates | - | Yeast Extract (0.5%) | - | ijcmas.com |

Impact of Salinity and Metal Ion Concentrations

The efficiency of microbial degradation of Direct Red 81 can be significantly influenced by the salinity and the presence of metal ions in the wastewater.

High salt concentrations, often found in textile industry effluents, can impede the metabolic activity of microorganisms, thereby reducing the rate of dye decolorization. frontiersin.org However, several bacterial strains have demonstrated a tolerance to saline conditions. For instance, mixed bacterial cultures have been shown to achieve over 70% decolorization of Direct Red 81 in the presence of 5% salinity. nih.govnih.gov One study found that Bacillus sp. DMS2 could tolerate up to 50 g/l of sodium chloride while still decolorizing 97% of the dye. frontiersin.org Similarly, Shewanella species were able to achieve full decolorization at salt concentrations up to 6%. medcraveonline.com

The presence of certain metal ions can also affect the bioremediation process. While some metal ions are essential for microbial growth and enzymatic activity, others can be inhibitory. Research on Shewanella sp. strain IFN4 revealed that while Ni²⁺, Cr²⁺, Pb²⁺, Fe³⁺, and Mn²⁺ did not significantly hinder the decolorization of Reactive Black 5 (another azo dye), ions like Cu²⁺, Zn²⁺, Co²⁺, and Cd²⁺ substantially reduced the degradation rate. hec.gov.pk Specifically for Direct Red 81, the presence of copper(II)-phenanthroline complexes has been studied, indicating that the interaction is pH-dependent. mdpi.com

Initial Dye Concentration Effects on Bioremediation Kinetics

The initial concentration of Direct Red 81 is a critical factor that affects the kinetics of its bioremediation. Generally, an increase in the initial dye concentration can lead to a decrease in the decolorization efficiency due to the toxic effects of the dye on the microorganisms. frontiersin.org

Studies have shown varied responses to initial dye concentrations. For instance, Enterococcus faecalis YZ 66 demonstrated an increased rate of decolorization with dye concentrations up to 300 mg/L, after which the rate declined. nih.gov At a concentration of 500 mg/L, it took 54 hours to achieve 85.74% decolorization. nih.gov In another study, mixed bacterial cultures were able to decolorize over 80% of Direct Red 81 at concentrations ranging from 10 to 400 mg/L within 6 to 24 hours and could tolerate concentrations up to 600 mg/L with over 70% decolorization after 24 hours. nih.gov Similarly, Bacillus sp. DMS2 effectively decolorized 1000 mg/L of Direct Red 81 within 24 hours, but the efficiency dropped for a concentration of 1500 mg/L, requiring 32 hours for 80% decolorization. frontiersin.org This suggests that while some microbial systems can handle high concentrations, there is a threshold beyond which the process becomes less efficient.

| Microbial System | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Reference |

| Enterococcus faecalis YZ 66 | 500 | 85.74 | 54 | nih.gov |

| Mixed Bacterial Cultures | 10-400 | >80 | 6-24 | nih.gov |

| Mixed Bacterial Cultures | 600 | >70 | 24 | nih.gov |

| Bacillus sp. DMS2 | 1000 | ~100 | 24 | frontiersin.org |

| Bacillus sp. DMS2 | 1500 | 80 | 32 | frontiersin.org |

Advanced Chemical Oxidation Processes (AOPs)

Advanced Chemical Oxidation Processes (AOPs) are another effective approach for the degradation of recalcitrant dyes like Direct Red 81. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecules.

Fenton and SonoFenton Processes for Direct Red 81 Degradation

The Fenton process and its enhancement with sonolysis (SonoFenton) are powerful AOPs for treating dye-laden wastewater.

Reaction Mechanisms and Hydroxyl Radical Generation

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), as shown in the following reaction. deswater.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ deswater.com

These hydroxyl radicals are potent oxidizing agents that can non-selectively attack and degrade the organic dye molecules, ultimately leading to their mineralization into carbon dioxide and water. deswater.com The degradation of Direct Red 81 via the Fenton process is primarily driven by this hydroxyl radical oxidation mechanism. researchgate.netresearchgate.netnih.gov

Parametric Optimization: pH, Iron (II) Concentration, Hydrogen Peroxide Concentration

The efficiency of the Fenton process is highly dependent on several operational parameters, including pH, and the concentrations of iron (II) and hydrogen peroxide.

pH: The optimal pH for the Fenton reaction is typically in the acidic range, around 3. sums.ac.iroaji.net At this pH, the generation of hydroxyl radicals is maximized. At higher pH values, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst.

Iron (II) Concentration: The concentration of Fe²⁺ is a crucial parameter. An increase in Fe²⁺ concentration generally enhances the dye removal rate up to an optimal point. sums.ac.ir One study found the optimal Fe²⁺ concentration to be 10 mg/L for the degradation of Direct Red 81, achieving 92.6% removal. brieflands.com Another study identified 20 mg/L as the optimal concentration. sums.ac.ir However, excessive concentrations can lead to a scavenging effect on the hydroxyl radicals, thereby reducing the process efficiency.

Hydrogen Peroxide Concentration: The concentration of H₂O₂ also plays a vital role. Increasing the H₂O₂ concentration generally increases the degradation efficiency by producing more hydroxyl radicals. sums.ac.ir For Direct Red 81, an optimal H₂O₂ concentration of 50 mg/L has been reported, leading to a 92.59% removal rate. brieflands.com Beyond this optimal concentration, H₂O₂ can also act as a scavenger of hydroxyl radicals, diminishing the degradation rate.

| Parameter | Optimal Value | Removal Efficiency (%) | Reference |

| pH | 3 | 98.1 | semanticscholar.org |

| Iron (II) Concentration | 10 mg/L | 92.6 | brieflands.com |

| Iron (II) Concentration | 20 mg/L | - | sums.ac.ir |

| Hydrogen Peroxide Concentration | 50 mg/L | 92.59 | brieflands.com |

Synergistic Effects of Sonolysis

The combination of sonolysis (ultrasound) with the Fenton process, known as the SonoFenton process, can lead to a synergistic enhancement of dye degradation. researchgate.netresearchgate.netnih.gov Sonolysis generates acoustic cavitation, which involves the formation, growth, and collapse of microbubbles in the liquid. This collapse creates localized hot spots with high temperature and pressure, leading to the hemolytic cleavage of water molecules and the generation of additional hydroxyl radicals. d-nb.info

This increased production of hydroxyl radicals, coupled with the enhanced mass transfer of reactants due to the ultrasonic waves, significantly accelerates the degradation of Direct Red 81. researchgate.netresearchgate.netnih.govresearchgate.net Studies have demonstrated that the SonoFenton process can achieve a 99% decolorization of Direct Red 81 within 75 minutes under optimal conditions (pH 3.0, [Fe²⁺] = 0.2 g/l, [H₂O₂] = 5.1 × 10⁻³ mol/l, and ultrasonic frequency = 120 kHz). researchgate.netnih.gov The synergistic effect is evident as the degradation efficiency of the combined process is significantly higher than that of sonolysis or the Fenton process alone. researchgate.net

Photocatalytic Degradation Mechanisms

Photocatalytic degradation has emerged as a highly effective advanced oxidation process for the decomposition of recalcitrant organic pollutants such as the azo dye Direct Red 81. This method utilizes semiconductor materials which, upon activation by light, generate potent reactive species capable of breaking down complex dye molecules into simpler, less harmful substances.

Principles of Light-Enhanced Charge Carrier Generation

The foundational principle of photocatalysis lies in the ability of a semiconductor material to absorb photons of light, leading to the generation of charge carriers. When a semiconductor is irradiated with light energy that equals or exceeds its bandgap energy, an electron (e⁻) from the valence band (VB) is promoted to the conduction band (CB). This excitation process leaves a positively charged vacancy, or "hole" (h⁺), in the valence band.

These photogenerated electron-hole pairs are the primary agents of the degradation process. The holes in the valence band are powerful oxidizing agents and can directly oxidize organic molecules. More significantly, they can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the surface of the photocatalyst to produce highly reactive hydroxyl radicals (•OH). Concurrently, the electrons in the conduction band can be scavenged by molecular oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻), which can then participate in further reactions to generate other reactive oxygen species. The hydroxyl radicals, in particular, are extremely powerful and non-selective oxidizing agents that can effectively mineralize complex organic compounds like Direct Red 81 into carbon dioxide, water, and inorganic ions. A critical challenge in photocatalysis is to prevent the rapid recombination of electrons and holes, a process that releases energy as heat or light without contributing to the desired chemical reactions.

Development and Application of Photocatalysts for Direct Red 81

Research into photocatalysts for the degradation of Direct Red 81 has focused on developing materials that are efficient, stable, and economically viable.

Metal oxides are a widely investigated class of photocatalysts due to their favorable electronic and optical characteristics.

Zinc Oxide Nanoparticles (ZnO-NPs): With a wide bandgap of approximately 3.37 eV, zinc oxide is an effective photocatalyst under UV irradiation. Studies have shown that ZnO nanoparticles can efficiently degrade Direct Red 81, with the reaction typically following pseudo-first-order kinetics. The degradation is primarily driven by the generation of hydroxyl radicals.

Magnesium Oxide (MgO) Nanoparticles: Magnesium oxide nanoparticles have also been employed for the removal of Direct Red 81. While MgO is often recognized for its high adsorptive capacity, its photocatalytic properties can also play a role in the degradation process.

The following table presents research findings on the use of metal oxide-based photocatalysts for Direct Red 81 degradation.

Table 1: Performance of Metal Oxide-Based Photocatalysts for Direct Red 81 Degradation| Photocatalyst | Initial Dye Concentration (mg/L) | Catalyst Dose (g/L) | Light Source | Degradation Efficiency (%) | Time (min) |

|---|

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable structures, and versatile chemical functionalities make them highly promising for photocatalysis. MOFs can function as photocatalysts on their own or act as scaffolds for other semiconductor materials. The inherent porosity of MOFs can enhance light harvesting and facilitate the separation of charge carriers, thereby boosting photocatalytic activity for the degradation of dyes like Direct Red 81.

To address the issue of rapid electron-hole recombination in single-component photocatalysts, researchers have developed heterostructures that couple different semiconductor materials.

Graphitic Carbon Nitride (g-C₃N₄): As a metal-free polymeric semiconductor, graphitic carbon nitride has attracted considerable interest for its ability to absorb visible light, its high stability, and its low cost. Heterostructures based on g-C₃N₄ are being actively investigated for the degradation of Direct Red 81. By creating a junction with another semiconductor, these materials can improve charge separation and enhance photocatalytic performance under visible light.

Layered Double Hydroxide (LDH)-based Photocatalysts: Layered Double Hydroxides are a class of materials with a layered crystal structure that can accommodate various anions. This structure is advantageous for photocatalysis as it can enhance the adsorption of dye molecules and promote the separation of photogenerated charges. LDH-based materials have demonstrated potential for the degradation of a range of organic pollutants, including Direct Red 81.

Factors Influencing Photodegradation Efficiency

The efficiency of the photocatalytic degradation of Direct Red 81 is governed by several key operational parameters that must be optimized for effective treatment.

pH of the Solution: The pH of the aqueous medium influences the surface charge of the photocatalyst and the chemical form of the dye. For instance, the surface of ZnO is positively charged under acidic conditions, which promotes the adsorption of the anionic Direct Red 81 dye, leading to higher degradation rates.

Initial Dye Concentration: The initial concentration of the dye significantly affects the degradation rate. At lower concentrations, the degradation is more efficient as there are ample active sites available. As the dye concentration increases, the catalyst surface becomes saturated, and the dye molecules themselves can absorb a significant fraction of the incident light, impeding the activation of the photocatalyst and reducing the degradation efficiency.

Light Intensity: The rate of degradation is generally dependent on the intensity of the light source. Higher light intensity leads to a greater rate of electron-hole pair generation. However, beyond a certain threshold, the reaction rate may become limited by other factors, such as the concentration of the dye or the available surface area of the catalyst.

Presence of Oxidizing Agents: The addition of other oxidizing agents, such as hydrogen peroxide (H₂O₂), can sometimes improve degradation efficiency. These agents can trap photogenerated electrons, thereby reducing electron-hole recombination and also serving as an additional source of hydroxyl radicals.

The following table summarizes the influence of these parameters on the photodegradation of Direct Red 81.

Table 2: Influence of Key Parameters on the Photodegradation of Direct Red 81| Parameter | General Effect on Degradation Efficiency |

|---|---|

| pH | Affects the surface chemistry of the catalyst and the dye molecule. |

| Catalyst Concentration | Efficiency increases to an optimal point, then decreases with higher loading. |

Light Intensity and Wavelength

The efficiency of photocatalytic degradation of dyes is significantly influenced by light intensity and wavelength. An increase in light intensity generally leads to a higher rate of degradation. tsijournals.com This is because as the intensity of light increases, the number of photons striking the photocatalyst surface per unit area also increases, resulting in the enhanced production of hydroxyl radicals (•OH), which are the primary species responsible for the degradation process. tsijournals.comnih.gov Studies have shown a linear relationship between light intensity and the reaction rate at lower intensities. tsijournals.com For instance, in one study, as the UV radiation intensity increased, the rate of dye deterioration also increased due to the enhanced production of •OH radicals. nih.gov

The wavelength of the light source is also a critical factor. The photocatalytic activity is initiated when the semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap energy. For example, Cu-doped ZnO nanoparticles have shown enhanced visible-light absorption, which improves their photocatalytic performance in degrading Direct Red 81 under natural sunlight. researchgate.net The use of specific light sources, such as UV-C excimer lamps, has also been explored to achieve rapid mineralization of azo dyes. nih.gov

Catalyst Concentration and Properties

The concentration and properties of the photocatalyst are pivotal in the degradation of Direct Red 81. The degradation efficiency typically increases with an increase in the catalyst loading up to an optimal point. tsijournals.comresearchgate.net This is attributed to the increase in the total active surface area and the availability of more active sites for the reaction. tsijournals.com However, beyond this optimal concentration, the degradation efficiency may decrease. This can be due to increased turbidity of the solution, which scatters the light and reduces its penetration, or due to the aggregation of catalyst particles, which reduces the effective surface area. nih.govresearchgate.net

The intrinsic properties of the catalyst, such as its crystalline structure, surface area, and bandgap energy, are crucial. For example, doping ZnO with copper has been shown to reduce the bandgap energy, thereby enhancing its photocatalytic activity under visible light. researchgate.net Similarly, composites like α-Fe2O3-g-C3N4 have demonstrated improved photocatalytic activity for Direct Red 81 degradation under visible light due to increased light absorption and efficient separation of photo-induced charges. rsc.org The preparation method of the catalyst also plays a significant role in its effectiveness. nih.gov

Initial Dye Concentration and Reaction Temperature

The initial concentration of Direct Red 81 and the reaction temperature are significant parameters affecting the degradation process. Generally, the rate of degradation decreases as the initial dye concentration increases. researchgate.netfrontiersin.org At high concentrations, more dye molecules are adsorbed onto the catalyst surface, which can hinder the penetration of light to the catalyst's active sites. mdpi.com This leads to a lower production of hydroxyl radicals, and the available radicals are insufficient to degrade the higher number of dye molecules effectively. nih.govresearchgate.net

Reaction temperature can also influence the degradation rate. An increase in temperature can enhance the reaction rate, as observed in the adsorption of Direct Red 81 onto bamboo sawdust, where the percentage removal increased with temperature, indicating an endothermic process. dergipark.org.tr However, the effect of temperature can be complex and may depend on the specific degradation mechanism. For instance, in some photocatalytic reactions, an optimal temperature exists beyond which the efficiency might decrease.

Ozonation-Based Advanced Oxidation for Direct Red 81

Ozonation is an effective advanced oxidation process (AOP) for the decolorization and degradation of Direct Red 81. mdpi.com This method relies on the strong oxidizing power of ozone (O₃) and the highly reactive hydroxyl radicals (•OH) that can be generated from its decomposition. mdpi.comresearchgate.net

Reaction Kinetics and Mechanisms

The degradation of dyes by ozonation can proceed through two primary pathways: a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals. jwent.net The direct reaction is more selective and typically slower, while the indirect reaction with hydroxyl radicals is much faster and less selective. mdpi.comresearchgate.net The dominant pathway is highly dependent on the pH of the solution. mdpi.comjwent.net

The reaction kinetics of dye ozonation often follow pseudo-first-order kinetics. nih.gov The mechanism involves the decomposition of ozone, which can be initiated by hydroxide ions in alkaline solutions, leading to a chain reaction that produces hydroxyl radicals. mdpi.com These radicals are powerful oxidizing agents that can attack the chromophoric groups of the dye molecule, leading to decolorization and further degradation into smaller organic molecules and eventually mineralization to CO₂, water, and inorganic ions. nih.govelsevier.es

Factors Influencing Ozonation Efficiency

Several factors influence the efficiency of the ozonation process for Direct Red 81 removal:

pH: The pH of the solution is a critical parameter. jwent.netnih.gov In alkaline conditions (pH > 7), the decomposition of ozone into highly reactive hydroxyl radicals is accelerated, which generally leads to a faster degradation rate. mdpi.comresearchgate.netmdpi.com Conversely, in acidic conditions (pH < 7), the direct reaction with molecular ozone is more dominant. mdpi.comjwent.net Studies have shown that for some dyes, maximum decolorization is achieved at alkaline pH. researchgate.net

Initial Dye Concentration: Similar to other degradation methods, an increase in the initial dye concentration can lead to a decrease in the removal efficiency. nih.gov This is because the amount of ozone and generated radicals may become the limiting factor for the degradation of a higher number of dye molecules.

Ozone Dosage: The concentration of ozone supplied to the system directly impacts the degradation rate. A higher ozone dose generally results in a faster removal of the dye. nih.gov

Temperature: Temperature can also affect the ozonation process. An increase in temperature was found to enhance the decolorization of direct dyes in one study. researchgate.net

Electrocoagulation/Flotation for Direct Red 81 Removal

Electrocoagulation (EC) is an electrochemical method used for the removal of pollutants like Direct Red 81 from wastewater. researchgate.netuniv-blida.dz This process involves the in-situ generation of coagulants through the electrochemical dissolution of a sacrificial anode, typically made of aluminum or iron. univ-blida.dzresearchgate.net

When a direct current is applied, the metal anode dissolves, releasing metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) into the water. These ions then hydrolyze to form various monomeric and polymeric hydroxyl complexes, which act as coagulants. univ-blida.dz These coagulants can destabilize and aggregate suspended particles and adsorb dissolved contaminants. Simultaneously, at the cathode, electrolytic gases like hydrogen are produced, which can help in the flotation of the coagulated particles, a process known as electroflotation. researchgate.net

The efficiency of the electrocoagulation/flotation process for Direct Red 81 removal is influenced by several operational parameters:

Current Density: Increasing the current density generally enhances the dye removal efficiency as it increases the rate of coagulant generation and bubble production. univ-blida.dzresearchgate.net

Initial pH: The initial pH of the solution is a crucial factor as it affects the speciation of the metal hydroxides. An optimal pH range exists for effective coagulation. For Direct Red 81, a pH of around 6 has been found to be optimal for decolorization. univ-blida.dz

Inter-electrode Distance: The distance between the electrodes can affect the energy consumption of the process. univ-blida.dz

Supporting Electrolyte: The type and concentration of the supporting electrolyte can influence the conductivity of the solution and, consequently, the efficiency of the process. univ-blida.dzscirp.org

Studies have demonstrated that electrocoagulation can achieve high decolorization efficiency, with over 98% color removal for Direct Red 81 under optimal conditions. univ-blida.dz

Adsorption and Sorption Processes

Adsorption is a widely utilized and effective method for the removal of dyes from wastewater, owing to its simplicity, high efficiency, and the potential for adsorbent regeneration. This section focuses on the development and application of various novel materials for the adsorption of Direct Red 81.

Development of Novel Adsorbent Materials for Direct Red 81

The quest for more efficient and cost-effective adsorbents has led to the exploration of a wide range of materials, from natural bio-adsorbents to sophisticated nanomaterials and metal-organic frameworks.

Natural and modified biological materials have garnered attention as low-cost and environmentally friendly adsorbents.

Cockleshells: Seafood waste, such as cockleshells (CS), has been investigated as a potential bio-adsorbent for Direct Red 81. researcher.liferesearchgate.netscribd.com Composed primarily of calcium carbonate, cockleshells offer a readily available and cost-effective material for water treatment. researcher.life Studies have optimized parameters like pH, adsorbent dosage, and initial dye concentration to maximize removal efficiency. researchgate.netscribd.com Under optimal conditions (pH 2, 1 g/L adsorbent dose, and 10 mg/L initial dye concentration), a removal efficiency of up to 99.98% has been reported. dntb.gov.ua The maximum adsorption capacity, according to the Langmuir isotherm model, was found to be 4.65 mg/g. dntb.gov.ua

Bamboo Sawdust and Treated Bamboo Sawdust: Bamboo sawdust (BSD), a lignocellulosic waste product, has been effectively used for the adsorption of Direct Red 81. deswater.comdergipark.org.tr To enhance its adsorption capacity, bamboo sawdust can be chemically modified, for example, with citric acid to produce treated bamboo sawdust (TBSD). dergipark.org.trdergipark.org.tr The maximum adsorption capacity for Direct Red 81 was found to be 6.43 mg/g for native bamboo sawdust and was significantly increased to 13.83 mg/g for treated bamboo sawdust at 303 K. dergipark.org.trdergipark.org.tr This indicates that chemical modification can substantially improve the performance of bio-adsorbents.

Table 1: Performance of Bio-adsorbents for Direct Red 81 Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference(s) |

|---|---|---|---|---|

| Cockleshells (CS) | 4.65 | 99.98 | pH 2, 1 g/L dose, 10 mg/L concentration | dntb.gov.ua |

| Bamboo Sawdust (BSD) | 6.43 | 89 | 303 K | dergipark.org.trdergipark.org.tr |

| Treated Bamboo Sawdust (TBSD) | 13.83 | 92 | 303 K | dergipark.org.trdergipark.org.tr |

Nanomaterials offer unique properties such as high surface area and reactivity, making them highly effective adsorbents.

Graphene Oxide (GO): Graphene oxide nanosheets, synthesized by the modified Hummers method, have been successfully employed for the removal of Direct Red 81. researchgate.netnih.govtandfonline.com GO possesses a high surface area and is rich in oxygen-containing functional groups, which facilitates strong interactions with dye molecules. researchgate.nettandfonline.com In one study, GO derived from agricultural waste exhibited a high sorption capacity of 132.14 mg/g for Direct Red 81 at pH 7. researchgate.netnih.gov Modified graphene oxide, such as GO polymerized with poly methyl vinyl ketone and aniline (B41778) (GO-MVK-ANI), has also shown excellent removal efficiency, reaching up to 99.90%. irost.irresearchgate.net

Nanoscale Zero-Valent Iron-Graphene (nZVI-G): Composites of nanoscale zero-valent iron and graphene have been synthesized and applied for the removal of Direct Red 81. ijcce.ac.irijcce.ac.irsid.ir These composites, with particle sizes in the range of 20-35 nm, combine the high surface area of graphene with the reductive power of nZVI. ijcce.ac.irijcce.ac.ir Under optimal conditions (pH 3, 0.05 g adsorbent dosage, 10 mg/L initial concentration), a 92% removal of Direct Red 81 was achieved in just 10 minutes. ijcce.ac.irijcce.ac.irsid.ir The maximum Langmuir adsorption capacity was determined to be 29.07 mg/g. ijcce.ac.irijcce.ac.ir Biosynthesized ZVI-graphene nanocomposites have also demonstrated high removal efficiencies of 88.3% for Direct Red 81. mdpi.com

Copper Nanoparticles (Cu NPs): Biologically synthesized copper nanoparticles have shown considerable potential for the decolorization and degradation of Direct Red 81. nih.govresearchgate.net In one study, Cu NPs synthesized using Diospyros kaki leaf extract achieved up to 87.8% decolorization of the dye. nih.gov The optimal conditions for this process were found to be a pH of 6, a temperature of 50°C, and a Cu NP concentration of 0.005 g/L. nih.govresearchgate.net The degradation was further confirmed by significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC). nih.gov

Table 2: Performance of Nanomaterial-Based Adsorbents for Direct Red 81 Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference(s) |

|---|---|---|---|---|

| Graphene Oxide (GO) | 132.14 | - | pH 7, 25 °C | researchgate.netnih.gov |

| Modified GO (GO-MVK-ANI) | 11.8 | 99.90 | pH 6, 1.65 g/L dose, 180 min | irost.ir |

| nZVI-Graphene | 29.07 | 92 | pH 3, 0.05 g dose, 10 min | ijcce.ac.irijcce.ac.irsid.ir |

| Biosynthesized ZVI-Graphene | - | 88.3 | pH 7, 20 mg/50 mL dose | mdpi.com |

| Copper Nanoparticles (Cu NPs) | - | 87.8 (decolorization) | pH 6, 50 °C, 0.005 g/L dose | nih.govresearchgate.net |

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable structures, making them excellent candidates for adsorption applications. mdpi.com

MOFs: Various MOFs have been investigated for the removal of dyes. For instance, a Zn-adeninate bio-metal-organic framework (bio-MOF) demonstrated a maximum monolayer adsorption capacity of 82.54 mg/g for Direct Red 81. researchgate.net Another study on a Zr bio-based MOF reported a maximum monolayer adsorption capacity of 36.071 mg/g for the same dye. researchgate.net

MOF Composites: To enhance their stability and performance, MOFs can be combined with other materials to form composites. mdpi.com A magnetic Zn MOF composite was developed for the removal of Direct Red 81, exhibiting a maximum Langmuir monolayer adsorption capacity of 67.35 mg/g. researchgate.netafricaresearchconnects.comresearchgate.net This magnetic property also facilitates the easy separation of the adsorbent from the treated water. africaresearchconnects.com Another composite, 10%NP@NH2-ZIF-8 (where NP is MnOx/TiO2), showed a high removal efficiency of 95.89% for Direct Red 81 under sunlight at a pH of approximately 5.5. researchgate.net

Table 3: Performance of MOFs and their Composites for Direct Red 81 Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference(s) |

|---|---|---|---|---|

| Zn-adeninate bio-MOF | 82.54 | - | - | researchgate.net |

| Zr bio-based MOF | 36.071 | - | - | researchgate.net |

| Magnetic Zn MOF Composite | 67.35 | - | pH 7, 1.0 g/L dose, 30 min | researchgate.netafricaresearchconnects.comresearchgate.net |

| 10%NP@NH2-ZIF-8 Composite | - | 95.89 | pH ~5.5, sunlight, 40 min | researchgate.net |

Modified Natural and Waste Materials (e.g., Iron Filings, NaOH-Modified Rice Husk)

The utilization of low-cost, modified natural and waste materials as adsorbents presents an economically viable and environmentally friendly approach for the removal of dyes like Direct Red 81 (DR-81) from aqueous solutions. chalcogen.ronbinno.com Researchers have explored various materials, including industrial byproducts and agricultural waste, modifying them to enhance their adsorption capabilities.

Iron Filings: A byproduct of the metal industry, iron filings have been investigated as an effective adsorbent for DR-81. nih.govresearchgate.net Studies have shown that parameters such as pH, adsorbent dosage, and contact time significantly influence the adsorption efficiency. researchgate.nettandfonline.com The maximum adsorption of DR-81 onto iron filings is typically achieved under acidic conditions (pH 3). researchgate.nettandfonline.com The efficiency of dye removal increases with a higher adsorbent dose and longer contact time, reaching an optimum within approximately 30 minutes. tandfonline.com The high water solubility of DR-81 makes its removal by adsorbents like iron filings a key area of environmental research. nih.govmedchemexpress.com

NaOH-Modified Rice Husk: Rice husk, an abundant agricultural waste product, can be chemically modified to serve as an effective adsorbent. Treatment with sodium hydroxide (NaOH) cleans the surface of impurities, modifies its chemical and mechanical properties, and exposes functional groups like hydroxyl (-OH) groups, thereby enhancing its adsorption potential. gnest.org The optimization of DR-81 adsorption on NaOH-modified rice husk has been studied using statistical models. gnest.orgdeswater.com These studies determined that optimal conditions for removing DR-81 involved an initial dye concentration of 25 mg/L and an adsorbent dose of 6 g/L at a pH of 4, achieving a removal rate of 54.04%. gnest.orgdeswater.comtandfonline.com

Other Modified Materials:

Modified Bamboo Sawdust: Bamboo sawdust, both in its native form and modified with agents like citric acid, has been used for DR-81 adsorption. dergipark.org.trdergipark.org.tr Treatment with citric acid was found to significantly increase the maximum adsorption capacity compared to untreated sawdust. dergipark.org.trresearchgate.net

Pumice: This natural volcanic rock has demonstrated effectiveness in adsorbing DR-81, with its performance being dependent on pH and contact time. core.ac.uk

Neutral Soil Containing Copper (NSCC): Studies have explored the use of copper-containing neutral soil as a low-cost adsorbent for DR-81. researchgate.net

Post-coagulation Sludge: Water treatment residuals have been successfully used as an adsorbent for DR-81, showing very high maximum adsorption capacities. deswater.com

Table 1: Adsorption Capacities of Various Modified Materials for Direct Red 81

Adsorption Equilibrium and Isotherm Modeling

Adsorption isotherm models are crucial for describing the interaction between the adsorbate (dye molecules) and the adsorbent surface. neptjournal.com They provide insight into the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. core.ac.uk For the adsorption of Direct Red 81, several isotherm models, including Langmuir, Freundlich, Temkin, and Dubinin-Kaganer-Radushkevich (DKR), have been applied to analyze experimental data and understand the adsorption mechanism. tandfonline.comneptjournal.comresearchgate.net

Langmuir Isotherm Analysis

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. neptjournal.comresearchgate.net This model is often associated with chemisorption processes. researchgate.net The applicability of the Langmuir isotherm suggests that the adsorbent surface has a finite number of identical sites.

Several studies have found that the Langmuir model accurately describes the adsorption of DR-81 on various materials:

Iron Filings: The adsorption of DR-81 on iron filings was found to be well-described by the Langmuir model, indicating monolayer coverage on homogeneous sites. tandfonline.comtandfonline.com

Neutral Soil Containing Copper (NSCC): The Langmuir model fitted the experimental data better than the Freundlich model for DR-81 adsorption on NSCC. researchgate.net

Pumice: The removal of DR-81 by pumice was shown to follow the Langmuir isotherm. core.ac.uk

Powdered Activated Carbon (PAC): The Langmuir isotherm was one of the best-fitting models for the DR-81-PAC system. neptjournal.com

Iron Oxide/MWCNT Nanocomposite: Equilibrium data for DR-81 adsorption onto this nanocomposite fit the Langmuir model, yielding a high maximum adsorption capacity of 73.05 mg/g. deswater.com

Freundlich Isotherm Analysis

The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.ukneptjournal.com Unlike the Langmuir model, it does not assume monolayer coverage.

The Freundlich model has been found suitable for describing DR-81 adsorption in several cases:

Bamboo Sawdust: For both native and citric acid-modified bamboo sawdust, the Freundlich model described the data more appropriately than the Langmuir model. dergipark.org.trdergipark.org.trresearchgate.net

Propionic Acid Modified Bagasse: The Freundlich model was found to be suitable for the adsorption of DR-81 onto this modified agricultural waste. hrpub.org

Pumice: In one study, the removal of DR-81 was found to follow the Freundlich isotherm, indicating heterogeneous site adsorption. core.ac.uk

Table 2: Comparison of Langmuir and Freundlich Isotherm Model Fitting for Direct Red 81 Adsorption

Other Isotherm Models (e.g., Halsey, DKR, Harkin-Jura, Temkin)

Beyond the common Langmuir and Freundlich models, other isotherms are used to provide a more comprehensive understanding of the adsorption process.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. It was found to be a good fit for DR-81 adsorption on powdered activated carbon and was also evaluated for iron filings and Argemone mexicana seeds. tandfonline.comneptjournal.comresearchgate.net

Dubinin-Kaganer-Radushkevich (DKR) Isotherm: The DKR model is applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. dergipark.org.tr It helps in determining the mean free energy of adsorption, which can distinguish between physical and chemical adsorption. researchgate.net This model was applied in studies using bamboo sawdust and Argemone mexicana seeds. dergipark.org.trdergipark.org.trresearchgate.net

Halsey, Harkin-Jura Isotherms: These models are suited for multilayer adsorption and can provide information about the heterogeneity of the adsorbent surface. The Halsey model was found to describe the adsorption of DR-81 on bamboo sawdust more appropriately than several other models. dergipark.org.trdergipark.org.trresearchgate.net Both models were considered in the analysis of adsorption onto bamboo sawdust. dergipark.org.trjmi.ac.in

Adsorption Kinetics and Rate-Limiting Steps

Adsorption kinetics studies are essential for understanding the rate of solute uptake and identifying the rate-controlling steps of the adsorption process, such as mass transfer or chemical reaction. chalcogen.roresearchgate.net This information is critical for designing efficient batch adsorption systems. researchgate.net The kinetics of DR-81 adsorption have been analyzed using various models, primarily the pseudo-first-order and pseudo-second-order models. chalcogen.rocore.ac.uk

Pseudo-First-Order and Pseudo-Second-Order Models

These two models are the most frequently used to describe the kinetics of dye adsorption from an aqueous solution.

The pseudo-first-order model assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. It generally suggests that the rate-limiting step is controlled by diffusion. researchgate.net The adsorption of DR-81 onto iron filings was found to follow the pseudo-first-order kinetic model. nih.govtandfonline.comtandfonline.com

The pseudo-second-order model is based on the assumption that the rate-limiting step may be a chemical adsorption (chemisorption) process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net A wide range of studies have demonstrated that the pseudo-second-order model provides the best correlation for the adsorption of DR-81 onto various adsorbents, indicating that chemisorption is often the rate-determining step. researchgate.net

Materials for which DR-81 adsorption follows the pseudo-second-order model include:

Bamboo Sawdust (native and modified) dergipark.org.trdergipark.org.tr

Iron Oxide/MWCNT Nanocomposite deswater.com

Argemone mexicana seeds researchgate.net

Powdered Activated Carbon (PAC) neptjournal.com

Neutral Soil Containing Copper (NSCC) researchgate.net

Propionic acid modified bagasse hrpub.org

Balsamodendron caudatum wood waste chalcogen.ro

Post-coagulation sludge deswater.com

Pumice core.ac.uk

Table 3: Kinetic Model Fitting for Direct Red 81 Adsorption on Various Adsorbents

Intra-particle and Liquid-Film Diffusion Mechanisms

To analyze the mechanism of adsorption, the Weber-Morris intra-particle diffusion model is frequently employed. hrpub.org The model is expressed by the equation:

qt = kidt1/2 + C

Where:

qt (mg/g) is the amount of dye adsorbed at a given time t.

kid (mg/g·min1/2) represents the rate constant for intra-particle diffusion.

C (mg/g) is the intercept, which provides insight into the thickness of the boundary layer. hrpub.org

A plot of qt versus t1/2 that results in a straight line passing through the origin suggests that intra-particle diffusion is the only rate-limiting step. hrpub.org However, studies on Direct Red 81 adsorption often show multi-linear plots, indicating that multiple mechanisms are at play. deswater.comallengineeringjournal.in

Typically, these plots exhibit distinct phases:

External Surface Adsorption (Film Diffusion): An initial, rapid phase where dye molecules move from the bulk solution to the external surface of the adsorbent. deswater.com

Intra-particle Diffusion: A slower, subsequent phase where dye molecules diffuse into the porous structure of the adsorbent. deswater.comallengineeringjournal.in

Equilibrium: A final stage where intra-particle diffusion slows significantly as the dye concentration in the solution decreases and equilibrium is approached. hrpub.org

For example, research on the adsorption of Direct Red 81 using adsorbents like Raphia hookeri fruit epicarp activated carbon and post-coagulation sludge revealed plots with two linear portions. deswater.comallengineeringjournal.in The fact that these plots did not pass through the origin confirmed that liquid-film diffusion was also a controlling factor in the adsorption process, meaning intra-particle diffusion was not the sole rate-determining step. deswater.comallengineeringjournal.in

Thermodynamic Aspects of Direct Red 81 Adsorption

Thermodynamic analysis is essential for determining the spontaneity and nature of the adsorption process. Key parameters include Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The Gibbs free energy change (ΔG°) indicates whether an adsorption process will occur spontaneously. A negative ΔG° value signifies a spontaneous and favorable adsorption process. mdpi.com The magnitude can also hint at the adsorption mechanism; values up to -20 kJ/mol are generally associated with physisorption (physical adsorption), while more negative values suggest chemisorption (chemical adsorption).

Studies on Direct Red 81 have consistently shown negative ΔG° values, confirming the spontaneous nature of its adsorption onto various materials. For instance, when using chamomilla plant biomass, the process was found to be spontaneous. iau.ir Similarly, adsorption onto modified bamboo sawdust yielded negative ΔG° values, indicating a spontaneous reaction. dergipark.org.tr